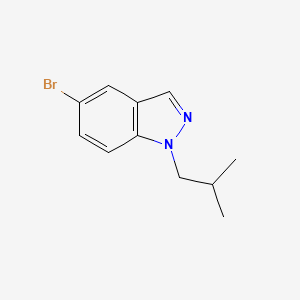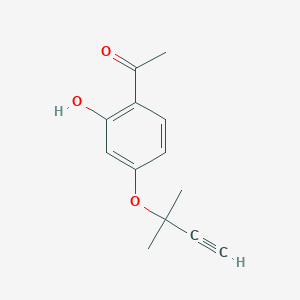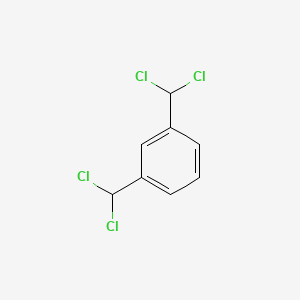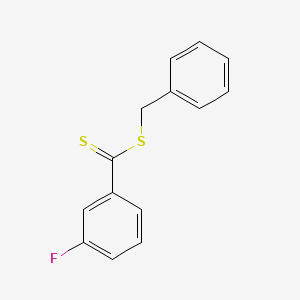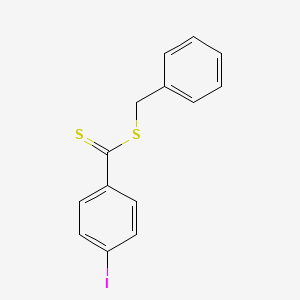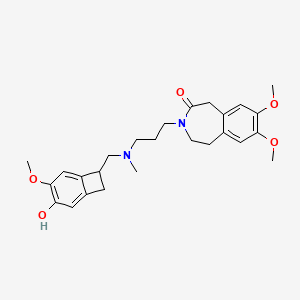
Ivabradine Impurity 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivabradine Impurity 16 is a chemical compound related to Ivabradine, a medication primarily used to treat certain heart conditions by reducing the heart rate. This compound is one of the impurities that can be found during the synthesis or degradation of Ivabradine. Understanding and analyzing these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product .
Mecanismo De Acción
Target of Action
The primary target of Ivabradine Impurity 16, also known as Ivabradine, is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are located within the sinoatrial (SA) node of cardiac tissue . The SA node is the natural pacemaker of the heart, and the HCN channels play a crucial role in determining the heart rate .
Mode of Action
Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the SA node in a dose-dependent manner . This inhibition results in a lower heart rate , allowing more blood to flow to the myocardium .
Biochemical Pathways
Ivabradine’s action on the HCN channels disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the SA node, and ultimately reducing the heart rate . This reduction in heart rate is associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time .
Pharmacokinetics
Ivabradine has a bioavailability of 40% and is primarily metabolized in the liver through first-pass metabolism, with more than 50% of the drug being metabolized by the CYP3A4 enzyme . The elimination half-life of Ivabradine is approximately 2 hours, and it is excreted through both the kidneys and feces .
Result of Action
The result of Ivabradine’s action is a decrease in heart rate, which reduces the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure . It has been shown to improve clinical outcomes due to a reduction in heart failure readmissions .
Action Environment
The action, efficacy, and stability of Ivabradine can be influenced by various environmental factors. For instance, strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics can alter Ivabradine’s pharmacokinetics and are contraindicated with Ivabradine . Therefore, the patient’s medication profile should be considered when prescribing Ivabradine.
Métodos De Preparación
The preparation of Ivabradine Impurity 16 involves specific synthetic routes and reaction conditions. One method involves the use of high-performance liquid chromatography (HPLC) to separate Ivabradine and its impurities . The reaction conditions are typically mild, and the process is designed to yield high-purity this compound . Industrial production methods often involve the use of chemometric tools to optimize the separation and purification processes .
Análisis De Reacciones Químicas
Ivabradine Impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, exposure to strong acids or bases can lead to the degradation of this compound, forming different degradation products .
Aplicaciones Científicas De Investigación
Ivabradine Impurity 16 has several scientific research applications. In chemistry, it is used to study the stability and degradation pathways of Ivabradine . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Ivabradine by analyzing its impurities . In the pharmaceutical industry, it is crucial for quality control and ensuring the safety and efficacy of Ivabradine-containing medications .
Comparación Con Compuestos Similares
Ivabradine Impurity 16 can be compared with other similar compounds, such as 1-Oxo Ivabradine Hydrochloride, Dehydro Ivabradine, and N-Demethyl Ivabradine Hydrochloride . These compounds share similar chemical structures and properties but differ in their specific impurities and degradation pathways. This compound is unique in its specific formation and the conditions under which it is produced .
Propiedades
Número CAS |
304464-98-0 |
|---|---|
Fórmula molecular |
C26H34N2O5 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-11-22(29)23(31-2)15-21(19)20)7-5-8-28-9-6-17-12-24(32-3)25(33-4)13-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 |
Clave InChI |
CKPWHHKAGYLHEU-HXUWFJFHSA-N |
SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |
SMILES isomérico |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)O |
SMILES canónico |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


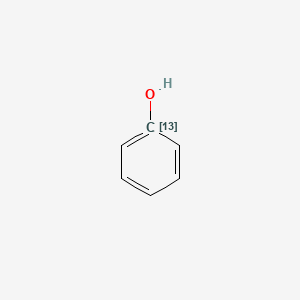

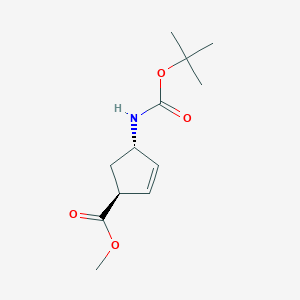
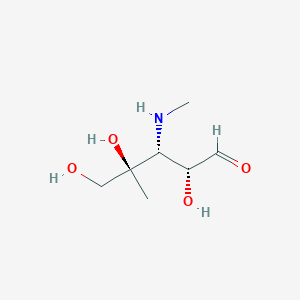
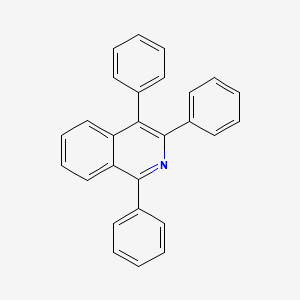
![4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carbonitrile](/img/structure/B3326995.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide](/img/structure/B3327000.png)
